molecular formula C17H15BrN2O B2628550 4-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide CAS No. 852136-45-9

4-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide

Cat. No.: B2628550
CAS No.: 852136-45-9
M. Wt: 343.224
InChI Key: HZEYVSHVCHFZGX-UHFFFAOYSA-N
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Description

4-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is a synthetic small molecule of significant interest in medicinal chemistry and preclinical research, designed around the privileged indole scaffold. The indole nucleus is a prevalent structure in biologically active compounds and is found in numerous molecules with diverse therapeutic applications . Its fusion with a benzamide group, further substituted with a bromo moiety, creates a unique chemical entity for investigating novel biological pathways. This compound is primarily valued for its potential as a key intermediate or target in neuroscience research . Structurally related indole derivatives have demonstrated high binding affinity and selectivity for various serotonergic receptors, which are critical targets for neurological disorders . For instance, compounds with a 2-methyl-1H-indol-5-yl core have been identified as potent and selective agonists for the 5-HT 1F receptor subtype, suggesting potential utility in the study of migraine and other CNS conditions . Beyond neuroscience, the indole scaffold is recognized for its broad pharmacological potential , including activities in antiviral, anti-inflammatory, and anticancer research . The presence of the bromine atom on the benzamide ring makes this compound a versatile building block for further synthetic exploration through metal-catalyzed cross-coupling reactions, enabling the rapid generation of chemical libraries for structure-activity relationship (SAR) studies. This compound is intended for use by professional researchers in a controlled laboratory environment to advance the discovery of new therapeutic agents.

Properties

IUPAC Name

4-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O/c1-11-8-14-9-12(2-7-16(14)20-11)10-19-17(21)13-3-5-15(18)6-4-13/h2-9,20H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEYVSHVCHFZGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide typically involves the following steps:

    Bromination: The starting material, benzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Indole Formation: The indole moiety is synthesized separately, often starting from aniline derivatives. The Fischer indole synthesis is a common method, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring.

    Coupling Reaction: The brominated benzamide and the indole derivative are then coupled using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced at different positions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and solvents like DMF or THF.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex indole derivatives.

Scientific Research Applications

Medicinal Chemistry

Building Block for Therapeutic Agents
This compound serves as a crucial building block in the synthesis of potential therapeutic agents. Its structural features allow for modifications that can enhance biological activity, making it a valuable precursor in drug development targeting conditions such as cancer, inflammation, and infectious diseases.

Anticancer Activity
Research indicates that 4-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development. The mechanism typically involves the modulation of pathways associated with cell survival and apoptosis.

Biological Studies

Enzyme Inhibition and Receptor Binding
The compound has been employed in biological assays to investigate its interactions with specific enzymes and receptors. The indole structure is known for its ability to bind to multiple biological targets, which can modulate their activity. This feature makes it a suitable candidate for studying enzyme inhibition and receptor binding dynamics.

Antimicrobial Properties
Preliminary studies have shown that this compound possesses antimicrobial activities against certain pathogens. This suggests its potential use in developing treatments for infectious diseases, particularly those caused by protozoan parasites like malaria.

Chemical Biology

Probing Cellular Processes
In chemical biology, this compound is utilized as a probe to study cellular processes and molecular mechanisms. Its ability to interact with various biological targets allows researchers to explore the underlying mechanisms of action in different biological contexts.

Material Science

Development of Novel Materials
Beyond biological applications, this compound can be used in material science for developing novel materials with specific electronic or optical properties. Its unique chemical structure may contribute to advancements in materials that require specific functionalities.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Cancer Treatment : In vitro studies have demonstrated that this compound effectively inhibits cell proliferation across various cancer models, indicating its potential role as an anticancer agent.
  • Infectious Diseases : Research has shown promising results against protozoan parasites, suggesting its potential use in treating diseases like malaria and toxoplasmosis.

Mechanism of Action

The mechanism of action of 4-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various biological targets, modulating their activity. The bromine atom and benzamide group can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the compound’s structural modifications.

Comparison with Similar Compounds

4-Bromo-N-(2-nitrophenyl)benzamide

  • Structure : The nitro group at the ortho position introduces steric hindrance and electron-withdrawing effects, reducing planarity between the benzamide and phenyl rings.
  • Synthesis : Prepared via refluxing 4-bromobenzoyl chloride with 2-nitroaniline in acetonitrile (yield: ~90%) .
  • Crystallography : Two molecules per asymmetric unit, with intermolecular interactions influenced by nitro group positioning .

4-Bromo-N-(2-hydroxyphenyl)benzamide

  • Structure : A hydroxyl group at the ortho position enables strong O–H⋯O and N–H⋯O hydrogen bonding.
  • Crystal Packing : Dihedral angles of 73.97° (hydroxyphenyl) and 25.42° (bromophenyl) with the amide plane. Forms sheets via hydrogen bonds, influencing solubility .
  • Biological Relevance : Exhibits antiprotozoal and antimicrobial activity, likely due to hydrogen-bonding capabilities .

4-Bromo-N-((3,4-dihydronaphthalen-1-yl)methyl)benzamide (2.6a)

  • Structure : A dihydronaphthalene substituent provides lipophilicity, enhancing membrane permeability.
  • Synthesis : Synthesized via gold-catalyzed oxidative alkene heteroarylation (yield: 82%) .

4-Bromo-N-(3,5-dimethoxyphenyl)benzamide Derivatives

  • Target: FGFR1 inhibitors for non-small cell lung cancer.
  • Key Feature : Methoxy groups enhance binding affinity to FGFR1’s ATP-binding pocket .

4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide

  • Application : Intermediate in synthesizing kinase inhibitors.
  • Synthesis Yield : 90% via reaction of 4-bromo-5-fluoro-2-[(2S)-trifluoropropan-2-yl]oxy]benzoyl chloride with 2-chloro-6-fluoroaniline .

Structural and Spectroscopic Data

Table 1: Key Properties of Comparable Benzamides

Compound Name Substituent Melting Point (°C) Yield (%) Key Biological Activity Reference ID
4-Bromo-N-(2-nitrophenyl)benzamide 2-NO₂ Not reported ~90 Structural studies
4-Bromo-N-(2-hydroxyphenyl)benzamide 2-OH 454 Not reported Antiprotozoal, antimicrobial
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide 3,5-OCH₃ Not reported Not reported FGFR1 inhibition
4-Bromo-N-((3,4-dihydronaphthalen-1-yl)methyl)benzamide Dihydronaphthalenylmethyl Not reported 82 Not reported

Spectroscopic Characterization

  • IR Spectroscopy : Amide C=O stretches appear at ~1670 cm⁻¹, while NH stretches occur near 3385 cm⁻¹ ().
  • ¹H-NMR : Aromatic protons resonate between δ 7.5–8.1 ppm, with methyl groups (e.g., 2-methylindole) near δ 2.2–2.5 ppm .

Biological Activity

4-Bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly in cancer research and infectious diseases.

Synthesis

The synthesis of this compound involves several key steps:

  • Bromination : The compound is synthesized through the bromination of benzamide using bromine or N-bromosuccinimide (NBS).
  • Indole Formation : The indole moiety is typically formed via Fischer indole synthesis from aniline derivatives.
  • Coupling Reaction : The brominated benzamide is coupled with the indole derivative using bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) .

Biological Activity

This compound exhibits various biological activities, primarily due to the indole structure, which is known for its ability to interact with multiple biological targets.

The biological activity of this compound is attributed to its interaction with specific enzymes and receptors. The indole moiety enhances binding affinity, while the bromine atom and benzamide group contribute to its specificity and reactivity. This compound has shown potential in modulating pathways involved in cancer and inflammation .

Biological Studies

Research indicates that this compound has been employed in studies investigating:

  • Anticancer Activity : It has demonstrated inhibitory effects on various cancer cell lines, suggesting potential as an anticancer agent .
  • Antimicrobial Properties : Preliminary studies indicate activity against certain pathogens, making it a candidate for further exploration in infectious disease treatment .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructural FeaturesNotable Activities
4-bromo-N-methylbenzamideLacks indole moietyDifferent biological profile
N-[(2-methyl-1H-indol-5-yl)methyl]benzamideLacks bromine atomAltered reactivity
4-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamideChlorine instead of bromineVariations in potency

The presence of both the bromine atom and the indole moiety in this compound confers distinct chemical reactivity and biological activity compared to other derivatives .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Cancer Treatment : In vitro studies demonstrated that this compound effectively inhibits cell proliferation in various cancer models, suggesting its role as a lead compound for anticancer drug development .
  • Infectious Diseases : Research has shown promising results against protozoan parasites, indicating potential use in treating diseases like malaria and toxoplasmosis .

Q & A

Q. What synthetic routes are recommended for 4-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide?

The synthesis typically involves:

  • Acylation : Reacting 4-bromobenzoic acid derivatives (e.g., acyl chlorides) with amines like 5-(aminomethyl)-2-methyl-1H-indole under coupling conditions (e.g., EDCI/HOBt in DMF) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol/water mixtures .
  • Key intermediates : Brominated benzamide precursors and functionalized indole derivatives.

Q. Which techniques are optimal for structural characterization of this compound?

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX programs (e.g., SHELXL for refinement) .
  • NMR spectroscopy : Confirm substituent positions via 1H^1H- and 13C^{13}C-NMR (e.g., indole methyl at δ ~2.5 ppm, aromatic protons at δ 7.0–8.2 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]+^+ at m/z 385.04) .

Q. What initial biological screening assays are suitable for this compound?

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Systematic substitutions : Modify the indole methyl group, bromine position, or benzamide linker. Compare bioactivity changes .
  • Pharmacophore modeling : Use tools like Schrödinger’s Phase to identify critical binding motifs (e.g., bromine’s role in hydrophobic interactions) .
  • In vitro validation : Pair SAR with receptor binding assays (e.g., 5-HT1F_{1F} selectivity via radioligand displacement) .

Q. How can researchers resolve discrepancies in reported biological activities across studies?

  • Assay standardization : Control cell lines (e.g., ATCC-validated), serum conditions, and incubation times .
  • Structural analogs : Compare with derivatives like 4-bromo-N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide, which show consistent antimicrobial trends .
  • Meta-analysis : Pool data from multiple studies using platforms like PubChem BioAssay .

Q. What computational approaches aid in target identification for this compound?

  • Molecular docking : Screen against protein databases (PDB) using AutoDock Vina; prioritize targets like Bcl-2 or 5-HT receptors .
  • MD simulations : Assess stability of ligand-receptor complexes (e.g., GROMACS for 100-ns trajectories) .
  • QSAR models : Train on indole-benzamide derivatives to predict toxicity or bioavailability .

Q. How do crystallographic data inform the compound’s reactivity?

  • Hydrogen bonding : The amide C=O forms O–H∙∙∙O bonds with phenolic groups, stabilizing planar conformations critical for receptor binding .
  • Dihedral angles : The 73.97° angle between amide and hydroxy-substituted benzene rings suggests steric flexibility for target adaptation .

Data Contradiction Analysis

Q. Why do some studies report weak anticancer activity despite structural similarity to active analogs?

  • Substituent effects : The 2-methylindole group may reduce solubility or hinder target engagement compared to bulkier substituents .
  • Assay sensitivity : Viability assays (e.g., MTT) may lack resolution for IC50_{50} > 50 µM; switch to apoptosis markers (Annexin V) .

Q. How to address conflicting crystallographic vs. solution-phase structural data?

  • Dynamic NMR : Compare solution conformations (e.g., ROESY for NOE correlations) with solid-state X-ray data .
  • DFT calculations : Optimize gas-phase and solvent (PCM model) geometries to identify dominant conformers .

Methodological Best Practices

  • Synthetic reproducibility : Use anhydrous conditions for acylation steps to avoid hydrolysis .
  • Crystallization : Optimize solvent polarity (e.g., DMSO/water) to grow diffraction-quality crystals .
  • Bioassay controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .

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